3-Bromo-1-ethenyl-1H-pyrazole
Overview
Description
3-Bromo-1-ethenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and an ethenyl group in the structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-ethenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium persulfate in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using hydrazine derivatives under mild conditions.
Substitution: The bromine atom in the compound can be substituted with other functional groups using palladium-catalyzed coupling reactions.
Common Reagents and Conditions:
Oxidation: Potassium persulfate, sulfuric acid, acetonitrile.
Reduction: Hydrazine derivatives, mild conditions.
Substitution: Palladium catalysts, aryl triflates, tBuBrettPhos ligand.
Major Products Formed:
Oxidation: Formation of pyrazole derivatives with various substituents.
Reduction: Formation of reduced pyrazole compounds.
Substitution: Formation of N-arylpyrazoles and other substituted pyrazoles.
Scientific Research Applications
3-Bromo-1-ethenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and ethenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 3-Bromo-1-phenyl-1H-pyrazole
- 3-Bromo-1H-pyrazole
Comparison: 3-Bromo-1-ethenyl-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other similar compounds. The ethenyl group enhances the compound’s ability to participate in cycloaddition and substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-1-ethenylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-2-8-4-3-5(6)7-8/h2-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIKVKBNKNJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CC(=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50854439 | |
Record name | 3-Bromo-1-ethenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50854439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923036-00-4 | |
Record name | 3-Bromo-1-ethenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50854439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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